Anti-Leishmanial Activity of Cyclohexyl-1,2,4-Oxadiazole Derivative 2i Against L. infantum
The cyclohexyl-1,2,4-oxadiazole derivative designated compound 2i (structurally related to the target compound) demonstrated leishmanicidal activity against L. infantum with an IC50 of 30.86 μM [1]. This activity was accompanied by a high selectivity index of 17.86 relative to RAW 264.7 macrophages (CC50 = 485.5 μM) [1]. While direct comparator data for the unsubstituted or alternative 3-substituted oxadiazole ethanamines in this exact assay are not available, the absolute IC50 value provides a benchmark for this scaffold in anti-leishmanial applications.
| Evidence Dimension | Anti-leishmanial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30.86 μM |
| Comparator Or Baseline | No direct comparator in same assay |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro assay against Leishmania infantum promastigotes |
Why This Matters
Establishes the cyclohexyl-oxadiazole scaffold as a viable starting point for anti-leishmanial lead optimization, with sub-50 μM potency and favorable selectivity index.
- [1] Pinheiro, C. V. G., et al. (2025). In Silico and in vitro assessment of anti-leishmania infantum activity of a novel cyclohexyl-1,2,4-oxadiazole derivative. Molecular and Biochemical Parasitology, 262, 111674. View Source
